molecular formula C12H11NO4 B1522372 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid CAS No. 1184060-24-9

5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B1522372
CAS No.: 1184060-24-9
M. Wt: 233.22 g/mol
InChI Key: GMOGYQWSWHXFLU-UHFFFAOYSA-N
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Description

5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid (CAS 1184060-24-9) is a furan-based carboxylic acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research . This compound features a 4-aminophenoxymethyl substituent at the C5 position of the furan ring, a structure that combines a polar carboxylic acid group with an electron-rich aromatic system, making it a candidate for interactions with biological targets such as enzymes or receptors . Researchers value this compound for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties, as investigated in preliminary studies . Its mechanism of action is believed to involve interaction with specific molecular targets; the aminophenoxy group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity, while the furan ring may also contribute to the compound’s bioactivity by facilitating interactions with cellular components . From a synthetic chemistry perspective, a key advantage is its suitability for modern, efficient preparation methods. Recent patented routes avoid traditional bromination and dehalogenation steps, eliminate the need for heavy metal catalysts and protecting groups, and use straightforward coupling reactions to achieve high purity and yield suitable for industrial-scale application . As a bifunctional molecule, it is readily available for further derivatization, making it a valuable intermediate for constructing more complex molecules for pharmaceutical and agrochemical research . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(4-aminophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOGYQWSWHXFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Novel Industrial-Scale Preparation Method (Patent US20230339876A1)

A recent patent discloses a novel method targeting 4-aminofurans, including compounds structurally related to 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid, with the following key features:

  • Avoidance of bromination and dehalogenation steps, enhancing atom economy.
  • Elimination of heavy metals and protecting groups.
  • Use of more straightforward coupling reactions to attach the aminophenoxy moiety to the furan ring.
  • Achieving high purity and yield suitable for industrial application.

This method typically starts from methylated or esterified furan precursors, followed by selective amination and coupling with 4-aminophenol derivatives to form the aminophenoxy methyl substituent on the furan ring.

Stepwise Synthetic Route

The preparation generally involves the following steps:

Step 1: Synthesis of Furan-2-carboxylic Acid Derivative

  • Starting from 5-formylfuran-2-carboxylic acid or similar furan aldehyde derivatives.
  • Oxidation or esterification to obtain methyl or other alkyl esters of furan-2-carboxylic acid.
  • Use of mild oxidants such as manganese dioxide (MnO2) to convert aldehydes to acids or esters.

Step 2: Formation of (4-Aminophenoxy)methyl Intermediate

  • Coupling of 4-aminophenol with a suitable activated furan intermediate (e.g., halomethyl or hydroxymethyl furan ester).
  • This coupling can be facilitated under mild base conditions or using catalysts that avoid heavy metals.

Step 3: Amination and Final Functional Group Adjustments

  • Introduction or deprotection of the amino group on the phenoxy moiety if protected.
  • Conversion of ester groups to free carboxylic acid via hydrolysis if necessary.
  • Purification by column chromatography or crystallization to achieve high purity.

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Oxidation of furan aldehyde MnO2, MeOH, NaCN (catalytic), CH2Cl2 40°C 12 hours 36-63 Methyl esters formed; mild conditions
Coupling with 4-aminophenol Base (e.g., K2CO3), solvent (e.g., DMF) RT to 80°C 12-24 hrs 50-75 Metal-free catalysis preferred
Amination/Deprotection Acid/base hydrolysis or deprotection agents RT to reflux 2-6 hrs 70-90 Final acid form obtained

Data adapted and inferred from patent and research protocols.

Comparative Analysis of Preparation Methods

Feature Traditional Multi-step Synthesis Novel Patent Method (US20230339876A1)
Bromination/Dehalogenation Required Avoided
Use of Heavy Metals Zinc, Copper catalysts Not required
Protecting Groups Boc-protection common Not required
Atom Economy Low due to halogenation steps Improved due to direct coupling
Scalability Limited due to complexity Designed for industrial scale
Purity and Yield Moderate, requires extensive purification High purity and yield

Research Findings and Mechanistic Insights

  • The coupling reaction between furan derivatives and 4-aminophenol proceeds efficiently under base-mediated conditions, likely via nucleophilic substitution on activated methyl groups attached to the furan ring.
  • Avoiding halogenation steps reduces side reactions and environmental burden.
  • The use of manganese dioxide as a mild oxidant allows selective oxidation without over-oxidation or degradation of sensitive furan rings.
  • The aminophenoxy substituent enhances the compound's functionality for further pharmaceutical or agrochemical derivatization.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The furan ring may also contribute to the compound’s bioactivity by facilitating interactions with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid, highlighting substituent differences and their implications:

Compound Name Substituent at C5 Position Molecular Formula Key Properties/Applications Source/Reference
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl C₁₁H₇NO₅ MbtI inhibitor; crystallizes in orthorhombic P2₁2₁2₁ space group; synthesized via Suzuki coupling . Mori et al. (2022)
5-Phenylfuran-2-carboxylic acid Phenyl C₁₁H₈O₃ Intermediate in hypoxia-inducible factor activators; synthesized via Suzuki-Miyaura coupling . Mazzotta et al. (2023)
5-(3-Methoxy-3-oxopropyl)furan-2-carboxylic acid 3-Methoxy-3-oxopropyl C₉H₁₀O₅ Isolated from mangrove endophytic fungus; exhibits antimicrobial activity . Chen et al. (2017)
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid 4-Chlorophenoxymethyl C₁₂H₉ClO₄ Commercial availability; used in organic synthesis . American Elements
5-{[4-(Butan-2-yl)phenoxy]methyl}furan-2-carboxylic acid 4-(Butan-2-yl)phenoxymethyl C₁₆H₁₈O₄ LogP = 4.19; potential hydrophobic interactions in drug design . Echemi (2025)

Crystallographic and Physicochemical Properties

  • Crystallography : 5-(4-nitrophenyl)furan-2-carboxylic acid crystallizes in an orthorhombic system with two independent molecules per asymmetric unit, stabilized by hydrogen bonding with water and ammonium ions .

Biological Activity

5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid is a compound of interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13N1O4
  • Molecular Weight : 235.24 g/mol

This compound features a furan ring, which is known for its biological activity, and an aminophenoxy group that may enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that furan-2-carboxylic acids can inhibit the swarming and swimming of various bacteria at low concentrations. Specifically, 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) demonstrated effective inhibition against Escherichia coli at concentrations as low as 1.8 µg/L .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaConcentration (µg/L)Inhibition Effect
5-HMFAE. coli1.8Significant
Furan-2-carboxylic acidP. collierea2.3Moderate

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. These investigations typically focus on the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth.

Case Study: Inhibition of Tumor Growth

In a recent study, the compound was tested against various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the modulation of specific signaling pathways involved in cell cycle regulation.

Anti-inflammatory Activity

Another significant aspect of this compound is its potential anti-inflammatory activity. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) derived from furan derivatives have displayed promising results in reducing inflammation .

Table 2: COX Inhibition by Related Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Naproxen3.421.53
Furan derivativeTBDTBD

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity towards these targets can lead to the modulation of various biological pathways.

Interaction with Enzymes

Studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression. Further research is needed to elucidate the exact molecular mechanisms through which this compound exerts its effects.

Q & A

Basic Synthesis: What are the standard laboratory-scale synthesis routes for 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-aminophenol and a furan-2-carboxylic acid derivative (e.g., 5-(chloromethyl)furan-2-carboxylic acid). Key steps include:

  • Reagents : Use a base (e.g., NaOH, K₂CO₃) to deprotonate 4-aminophenol, enhancing its nucleophilicity .
  • Conditions : React in a polar aprotic solvent (e.g., DMF, DMSO) at 60–80°C for 6–12 hours.
  • Purification : Isolate the product via vacuum filtration, followed by recrystallization from ethanol/water mixtures .
    Note : Optimize reaction time and temperature to minimize side products like over-alkylated derivatives.

Advanced Synthesis: How can green chemistry principles improve the scalability of this compound’s synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures .
  • Continuous Flow Reactors : Implement microreactors to reduce energy consumption and improve yield consistency .
    Validation : Monitor reaction progress using inline FTIR or HPLC to ensure real-time optimization .

Basic Reactivity: What common chemical transformations can this compound undergo?

Methodological Answer:

  • Oxidation : The furan ring can be oxidized with KMnO₄ in acidic conditions to yield diketone intermediates .
  • Amide Formation : React the carboxylic acid group with amines (e.g., EDC/HCl coupling) to generate bioactive derivatives .
  • Electrophilic Substitution : The aminophenoxy group directs electrophiles (e.g., nitration) to specific positions on the aromatic ring .

Advanced Reactivity: How can mechanistic studies elucidate its substitution patterns?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled 4-aminophenol to track oxygen migration during substitution reactions .
  • DFT Calculations : Model transition states to predict regioselectivity in electrophilic attacks .
  • In Situ Spectroscopy : Employ NMR or Raman spectroscopy to detect intermediate species under varying pH conditions .

Solubility and Thermodynamics: What methods determine its solubility in organic solvents?

Methodological Answer:

  • Gravimetric Analysis : Dissolve known masses in solvents (e.g., propan-2-ol, acetonitrile) at controlled temperatures (25–60°C) and measure saturation points .
  • Thermodynamic Parameters : Calculate dissolution enthalpy (ΔH°sol) and entropy (ΔS°sol) using van’t Hoff plots of solubility data .
    Example : For analogous 5-nitrophenyl-furan-2-carboxylic acids, ΔH°sol ranges from +15 to +25 kJ/mol in propan-2-ol .

Analytical Characterization: Which techniques confirm its structural purity?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA water (70:30 v/v) .
  • X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles (e.g., furan ring planarity) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~ 263 [M+H]⁺) .

Biological Activity: What hypotheses exist regarding its bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays, hypothesizing activity via membrane disruption .
  • Enzyme Inhibition : Evaluate inhibition of cyclooxygenase (COX-2) using in vitro assays, leveraging structural similarity to anti-inflammatory arylacetic acids .
    Caution : Validate cytotoxicity in mammalian cell lines (e.g., HEK293) before mechanistic studies .

Safety and Handling: What precautions are recommended for laboratory handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .
  • Storage : Keep in amber glass vials at 4°C under inert gas (N₂) to prevent oxidation .

Purity Optimization: How to resolve co-eluting impurities during purification?

Methodological Answer:

  • Flash Chromatography : Use gradient elution (hexane → ethyl acetate) with 5% acetic acid to improve separation of carboxylic acid derivatives .
  • Ion-Exchange Resins : Employ Dowex-50W to selectively bind acidic impurities .
    Validation : Compare TLC (Rf ~0.3 in EtOAc) and HPLC retention times against authentic standards .

Structural Analysis: What spectroscopic data are critical for confirming its identity?

Methodological Answer:

  • ¹H NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 5.1 ppm (–OCH₂–), and δ 12.5 ppm (carboxylic acid –OH) .
  • IR Spectroscopy : Confirm carbonyl stretch (1700–1720 cm⁻¹) and N–H bending (1600–1650 cm⁻¹) .
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid
Reactant of Route 2
5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid

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